Ascospiroketal A

Description

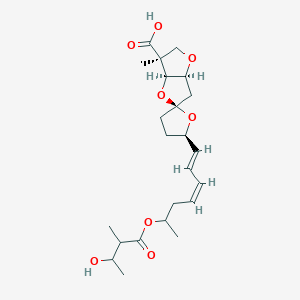

Structure

3D Structure

Properties

Molecular Formula |

C23H34O8 |

|---|---|

Molecular Weight |

438.5 g/mol |

IUPAC Name |

(3S,3aS,5S,5'R,6aS)-5'-[(1E,3Z)-6-(3-hydroxy-2-methylbutanoyl)oxyhepta-1,3-dienyl]-3-methylspiro[2,3a,6,6a-tetrahydrofuro[3,2-b]furan-5,2'-oxolane]-3-carboxylic acid |

InChI |

InChI=1S/C23H34O8/c1-14(29-20(25)15(2)16(3)24)8-6-5-7-9-17-10-11-23(30-17)12-18-19(31-23)22(4,13-28-18)21(26)27/h5-7,9,14-19,24H,8,10-13H2,1-4H3,(H,26,27)/b6-5-,9-7+/t14?,15?,16?,17-,18-,19+,22-,23-/m0/s1 |

InChI Key |

HITJIMVQWUIHFQ-YFDCLKMTSA-N |

Isomeric SMILES |

CC(C/C=C\C=C\[C@H]1CC[C@@]2(O1)C[C@H]3[C@@H](O2)[C@@](CO3)(C)C(=O)O)OC(=O)C(C)C(C)O |

Canonical SMILES |

CC(CC=CC=CC1CCC2(O1)CC3C(O2)C(CO3)(C)C(=O)O)OC(=O)C(C)C(C)O |

Synonyms |

ascospiroketal A |

Origin of Product |

United States |

Structural Elucidation and Stereochemical Assignment of Ascospiroketal a

Initial Spectroscopic Characterization and Challenges in Configurational Determination

The initial structural characterization of Ascospiroketal A was conducted using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) methods such as COSY, HSQC, and HMBC, as well as mass spectrometry. chim.it These analyses successfully determined the planar structure of the molecule and the relative configuration of its tricyclic core. chim.itresearchgate.net However, a significant hurdle remained in assigning the stereochemistry of the side chain. chim.it

Early attempts to determine the complete stereostructure through degradation and J-based NMR approaches were unsuccessful. chim.it This left the absolute configuration of the molecule and the relative stereochemistry of the side chain undetermined. jst.go.jpjst.go.jp The inherent complexity and the presence of multiple stereocenters necessitated a more definitive method to resolve these ambiguities.

Role of Total Synthesis in Establishing Relative and Absolute Stereochemistry

To unequivocally establish the complete stereochemical structure of this compound, several research groups undertook its total synthesis. nih.govnih.govbrittonsfu.com This approach allows for the preparation of all possible stereoisomers, which can then be compared to the natural product.

A key breakthrough in the synthesis was the development of a novel silver(I)-promoted tandem cascade cyclization. nih.govnih.gov This reaction enabled the efficient and highly stereocontrolled construction of the complex tricyclic core of this compound from a linear precursor. nih.govnih.govacs.org This strategy was instrumental in producing the necessary quantities of the candidate stereostructures for comparison. researchgate.net

Comparison of Synthetic Diastereomers with Natural Isolate

With the successful synthesis of four possible diastereomers of this compound, a direct comparison with the natural isolate was possible. chim.itnih.govresearchgate.net This comparison involved a meticulous analysis of their NMR spectral data and optical rotation values. chim.ithkust.edu.hk

The data revealed that one of the synthetic diastereomers exhibited NMR spectra and an optical rotation value that closely matched those of the naturally occurring this compound. chim.it This provided strong evidence for the correct relative and absolute stereochemistry of the natural product. chim.itresearchgate.netsfu.ca

Revision of Proposed Structures Through Synthetic Confirmation

The total synthesis and subsequent comparison not only confirmed the structure of this compound but also led to a revision of the initially proposed stereochemistry. acs.orgrsc.org The synthesis of the four candidate stereostructures and their detailed analysis allowed for a confident and unambiguous assignment of both the relative and absolute stereochemistry of this intricate natural product. nih.govresearchgate.net This pivotal work highlighted the power of total synthesis as a tool for structural verification and revision in the field of natural products chemistry. chim.itnih.gov The successful elucidation of this compound's structure also suggested that the stereochemistry of the related compound, Ascospiroketal B, should be similarly revised. rsc.org

Biosynthetic Investigations and Proposed Pathways for Ascospiroketal a

Hypothetical Biogenetic Connections to Polyketide Precursors

The biogenesis of Ascospiroketal A is believed to originate from a linear polyketide chain, a common biosynthetic precursor for a vast array of fungal metabolites. rsc.orgmdpi.com Initial biosynthetic hypotheses, such as the one proposed by König and co-workers in 2007, suggested that a linear octaketide precursor undergoes a series of cyclization and oxidation reactions to form the characteristic tricyclic system. rsc.org

Later, inspired by the structural similarities to other natural products like the cephalosporolides and penisporolides, a new biosynthetic hypothesis was put forward by Wang and Tong in 2016. nih.govhkust.edu.hk This revised pathway also commences with a polyketide precursor, but it is proposed to first form a 10-membered lactone (decanolide) intermediate. This hypothesis provided a new perspective on the formation of the tricyclic core and guided subsequent biomimetic synthetic efforts. nih.govhkust.edu.hk

The proposed polyketide origin of this compound is consistent with the general principles of fungal secondary metabolite biosynthesis, where complex molecular scaffolds are assembled from simple acetate (B1210297) and malonate building blocks via the action of polyketide synthases (PKSs). nih.govhkust.edu.hk

Proposed Mechanisms for Tricyclic Core Formation

The formation of the dense and stereochemically rich tricyclic core of this compound from a linear precursor requires a sophisticated cascade of chemical transformations. Two prominent biomimetic total syntheses have provided significant insights into plausible mechanisms for this intricate process.

One of the proposed mechanisms, realized in the total synthesis by Wang and Tong, involves a ring contraction rearrangement of a 10-membered lactone intermediate. nih.govhkust.edu.hk This biomimetic approach is predicated on their new biosynthetic hypothesis. The key transformation is an acid-mediated dehydrative ring-contraction rearrangement of the decanolide to furnish the tricyclic hkust.edu.hkhkust.edu.hk-spiroacetal-cis-fused-γ-lactone (SAFL) core. jst.go.jpnih.govhkust.edu.hk This strategy elegantly explains the formation of the complex spiroketal system from a more flexible macrocyclic precursor. nih.govhkust.edu.hk

A different, yet equally compelling, biomimetic strategy was developed by Britton and his research group. nih.govnih.gov Their approach features a unique silver(I)-promoted tandem cascade cyclization. This reaction sequence commences with a specifically designed acyclic oxetanyl ketochlorohydrin precursor. nih.govnih.gov The silver(I) salt is proposed to activate the chlorohydrin, initiating a cascade of intramolecular cyclizations that directly assembles the entire tricyclic core of this compound in a single, highly stereocontrolled step. nih.govnih.gov This remarkable transformation demonstrates a plausible and highly efficient pathway for the construction of the complex carbon skeleton of the natural product. nih.govnih.gov

Application of Biomimetic Strategies in Synthesis

The hypothetical biosynthetic pathways for this compound have not only provided a framework for understanding its natural formation but have also served as a direct inspiration for its total synthesis. The application of biomimetic strategies has proven to be a powerful tool in the laboratory synthesis of this complex molecule.

The synthesis by Wang and Tong serves as a prime example of a biomimetic approach guided by a revised biosynthetic hypothesis. nih.govhkust.edu.hk Their synthesis of ent-Ascospiroketals A and B utilized a common tricyclic spiroketal cis-fused γ-lactone core, which was accessed through the key ring contraction rearrangement of a 10-membered lactone. nih.govhkust.edu.hk This common intermediate was then elaborated to both target molecules via a Stille coupling reaction to append the side chain. nih.govhkust.edu.hk

The work by Britton and coworkers also highlights the power of biomimetic synthesis. nih.govnih.gov Their Ag(I)-promoted cyclization cascade directly mimics a potential biosynthetic cyclization of a linear precursor, albeit with the use of laboratory reagents to facilitate the process. nih.govnih.gov This concise and efficient approach allowed for the synthesis of four candidate stereostructures of this compound, which ultimately enabled the confident assignment of the relative and absolute stereochemistry of the natural product. nih.govnih.gov

These biomimetic syntheses not only represent significant achievements in the field of organic chemistry but also provide strong chemical evidence for the plausibility of the proposed biosynthetic pathways for this compound. They underscore the synergistic relationship between biosynthetic investigations and the development of innovative synthetic strategies.

Total Synthesis Methodologies for Ascospiroketal a

Key Synthetic Approaches and Achievements

The complex architecture and stereochemical intricacy of Ascospiroketal A have made it a compelling target for total synthesis. Research groups have developed distinct and innovative strategies to construct its unique tricyclic spiroketal core and assemble the full natural product. These efforts have not only succeeded in synthesizing the molecule but have also led to the definitive assignment of its relative and absolute stereochemistry. nih.gov

Britton's Ag(I)-Promoted Cyclization Cascadenih.govnih.govbrittonsfu.com

In 2015, the research group of Robert Britton reported the first total synthesis of this compound. chim.itresearchgate.net This work was pivotal, as it also established the full stereochemical structure of the natural product through the synthesis of four candidate stereoisomers. nih.gov A central feature of their highly stereocontrolled and concise approach is a unique silver(I)-promoted cyclization cascade. nih.govnih.gov This key transformation constructs the entire tricyclic core of the molecule from a linear precursor in a single, efficient step. nih.gov

The success of Britton's synthesis hinges on the strategic use of an oxetanyl ketochlorohydrin intermediate. nih.gov This linear precursor was meticulously designed to undergo a tandem cascade cyclization upon promotion by a silver(I) salt. nih.gov The reaction is initiated by the silver ion, which facilitates a spirocyclization followed by an oxetane (B1205548) rearrangement. sfu.ca This process forges the complex 5,5-spiroketal system with exceptional stereocontrol. sfu.ca The synthesis of the key intermediate involved an aldol (B89426) reaction to create a precursor which then underwent the Ag(I)-promoted cascade cyclization to yield the tricyclic core. chim.it The ability to generate the correctly configured tricyclic core directly from this carefully crafted intermediate was a critical achievement of this synthetic route. nih.gov

A significant challenge in the synthesis of this compound is the construction of the all-carbon quaternary stereocenter. Britton's strategy elegantly addresses this challenge within the silver(I)-promoted cyclization cascade. sfu.ca The cascade reaction, which involves both the spirocyclization and an oxetane rearrangement, generates the quaternary stereocenter with complete stereocontrol. sfu.ca This unique reaction sequence was a critical component that enabled the successful total synthesis of (+)-ascospiroketal A and several of its diastereomers. sfu.ca

| Britton's Synthesis Highlights | |

| Key Reaction | Ag(I)-Promoted Cyclization Cascade |

| Key Intermediate | Oxetanyl Ketochlorohydrin |

| Core Formation | Single-step tandem cascade forms the tricyclic spiroketal core |

| Key Achievements | First total synthesis of this compound |

| Definitive assignment of relative and absolute stereochemistry | |

| Stereoselective formation of the quaternary carbon center |

Stereocontrol via Oxetanyl Ketochlorohydrin Intermediates

Tong and Wang's Asymmetric Total Synthesis of ent-Ascospiroketal Anih.govacs.org

In 2016, the research group of Rongbiao Tong developed an asymmetric total synthesis of ent-Ascospiroketal A, the enantiomer of the natural product. chim.itnih.gov Their approach was guided by a new hypothesis regarding the biosynthesis of the tricyclic spiroketal core. acs.org This strategy provided a distinct and efficient pathway to the ascospiroketal framework. acs.org

With the tricyclic core successfully assembled, the final stage of the synthesis involved attaching the side chain. Tong and Wang employed the Stille coupling reaction for this purpose. nih.govacs.org This palladium-catalyzed cross-coupling reaction was used at the final step to link a vinylstannane fragment to the tricyclic core, thereby completing the asymmetric total synthesis of ent-Ascospiroketal A. chim.itnih.gov

| Tong and Wang's Synthesis Highlights | |

| Target Molecule | ent-Ascospiroketal A |

| Key Strategy | Biosynthetically-guided ring contraction rearrangement |

| Key Transformation | 10-membered lactone to tricyclic spiroketal cis-fused γ-lactone |

| Final Step | Stille Coupling |

| Key Achievements | First asymmetric total synthesis of ent-Ascospiroketal A |

| Provided access to a common intermediate for ent-Ascospiroketal B |

Ring Contraction Rearrangement Strategy

Miyaoka and Co-workers' Stereoselective Construction of the 5,5-Spiroketal Core

While the total synthesis of this compound was notably achieved by other research groups, the work of Miyaoka and co-workers on the synthesis of ent-Ascospiroketal B provides a significant contribution to the stereoselective construction of the characteristic 5,5-spiroketal core. chemistryviews.orgacs.orgnih.gov Their approach established a method for the stereocontrolled formation of a quaternary asymmetric carbon through the rearrangement of a trisubstituted epoxide, a pivotal step in forming the spiroketal. acs.orgnih.gov

In a later, more refined synthesis of Ascospiroketal B, Miyaoka's team constructed the 5,5-spiroketal-cis-fused-γ-lactone core by combining an epoxide rearrangement with an acid-mediated spiroketalization. researchgate.netthieme-connect.comthieme-connect.com The process involved treating a ketone precursor with aqueous hydrochloric acid in methanol. thieme-connect.com This acid treatment served to deprotect an acid-labile silyl (B83357) ether and concurrently trigger the formation of the 5,5-spiroketal moiety. thieme-connect.com This reaction yielded a separable mixture of the desired spiroketal and its C-6 epimer, demonstrating a key strategy for accessing the core structure of this natural product family. thieme-connect.comchim.it

Synthesis of Analogs and Diastereomers for Configurational Studies

The definitive assignment of the relative and absolute stereochemistry of this compound was a significant challenge, which was resolved through the synthesis of various stereoisomers. nih.gov The Britton group accomplished the first total synthesis of this compound by preparing four candidate diastereomers. nih.gov This strategy provided a direct comparison with the natural product, allowing for an unambiguous assignment of its structure. nih.govnih.gov Their approach featured a unique silver(I)-promoted tandem cascade cyclization that assembled the tricyclic core from a linear precursor in a single step. nih.govnih.gov

Similarly, in the synthesis of ent-Ascospiroketal B, Miyaoka and colleagues synthesized both the target molecule and its C-6 epimer. thieme-connect.comchim.it The ability to generate and separate these diastereomers was crucial for confirming the stereochemical details of their synthetic intermediates and the final product. thieme-connect.comthieme-connect.com The synthesis of these analogs and diastereomers underscores a critical principle in modern natural product synthesis, where the preparation of multiple isomers is often essential for complete structural elucidation.

Advanced Synthetic Transformations Employed

The assembly of this compound and its related compounds relies on a toolkit of powerful and stereoselective chemical reactions. These transformations are essential for creating the multiple stereocenters and the complex ring system of the target molecule.

Epoxide Rearrangements

A key transformation in the synthesis of the ascospiroketal skeleton is the strategic rearrangement of epoxides. Miyaoka's group effectively used this reaction to establish a critical quaternary carbon stereocenter. acs.orgnih.govresearchgate.net In their synthesis of Ascospiroketal B, an epoxide intermediate was treated with the bulky Lewis acid methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide) (MABR). thieme-connect.com This reagent induced a highly selective rearrangement, involving the migration of a siloxymethyl group, to produce a key aldehyde intermediate with the desired stereochemistry at the C-2 position. thieme-connect.com This transformation proved to be highly sensitive to the choice of protecting groups, highlighting the subtleties involved in executing such complex rearrangements. thieme-connect.com

Acid-Mediated Spiroketalization

The formation of the spiroketal core is a defining step in the synthesis. An acid-mediated spiroketalization was a key feature in Miyaoka's second-generation total synthesis of Ascospiroketal B. thieme-connect.comthieme-connect.comd-nb.info After constructing a complex ketone precursor, treatment with a solution of aqueous hydrochloric acid in a tetrahydrofuran (B95107)/methanol solvent mixture successfully removed a silyl protecting group and induced cyclization to form the 5,5-spiroketal. thieme-connect.comthieme-connect.com This reaction proceeded at a moderate temperature of 30 °C and produced a nearly 1:1 mixture of the desired product and its C-6 epimer, which were fortunately separable by column chromatography. thieme-connect.comthieme-connect.com

Sharpless Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation is a powerful and reliable method for introducing vicinal diols with high enantioselectivity, and it has been employed in synthetic routes toward ascospiroketals. chim.itresearchgate.netmdpi.com In a synthetic approach to Ascospiroketal B, an α,β-unsaturated ketone was subjected to Sharpless asymmetric dihydroxylation conditions to generate a chiral diol with an enantiomeric excess reported to be greater than 95%. chim.itthieme-connect.com This diol served as a crucial chiral building block for the subsequent elaboration into the complex polyketide structure. chim.it The use of either AD-mix-α or AD-mix-β allows for the selective formation of the desired enantiomer of the diol, making it a versatile tool in asymmetric synthesis. chim.itresearchgate.net

Oxidative Ring Expansion and Oxa-Michael Cyclization

While not part of the final key steps in the reported total syntheses of this compound itself, related strategies such as oxidative ring expansion and oxa-Michael cyclizations are prominent in the synthesis of similar spiroketal-containing natural products and fragments. chim.it For instance, the Britton group utilized a phenolic oxidative dearomatization followed by an intramolecular oxa-Michael addition as part of their synthesis of a key fragment for this compound. chim.it This sequence allows for the construction of complex bicyclic ether systems that are precursors to the spiroketal core. chim.it Another powerful strategy seen in the synthesis of related compounds is the oxidative ring expansion of β-hydroxyethers, which can generate medium-sized lactones that can then be rearranged into the final target structure. chim.it

Sonogashira Coupling and Lindlar Reduction

A notable strategy in the total synthesis of this compound and its diastereomers involves the use of the Sonogashira coupling followed by a Lindlar reduction to construct a key part of the molecule's side chain. The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.org This reaction is valued for its reliability and ability to be performed under mild conditions. wikipedia.org

In the synthesis of four diastereomers of this compound, researchers utilized a Sonogashira coupling between a carboxylic acid fragment and various side-chain fragments. chim.it This was a crucial step in uniting the complex core of the molecule with its characteristic side chain. Following the successful coupling, the resulting alkyne was subjected to a Lindlar reduction. The Lindlar catalyst, a poisoned palladium catalyst, is specifically designed to reduce an alkyne to a cis-alkene, preventing over-reduction to the corresponding alkane. This step is critical for establishing the correct geometry of the double bond within the side chain of this compound.

The application of this two-step sequence—Sonogashira coupling to form the carbon skeleton and Lindlar reduction to set the alkene stereochemistry—demonstrates a common and effective tactic in the assembly of complex natural products.

Efficiency and Stereoselectivity in Total Synthesis Efforts

Several research groups have undertaken the total synthesis of this compound and its stereoisomers, allowing for a comparative analysis of their approaches. For instance, the first total synthesis of this compound, along with the assignment of its relative and absolute configuration, was a significant achievement. chim.it One reported synthesis of four diastereomers of this compound was completed in 12 steps. chim.it

A key challenge in the synthesis of this compound is the control of multiple stereocenters. The tricyclic core of this compound contains several stereogenic centers that must be established with the correct relative and absolute configurations. Researchers have employed various stereocontrolled reactions to achieve this, including a unique Ag(I)-promoted tandem cascade cyclization that provides direct access to the correctly configured tricyclic core from a linear precursor. nih.gov The synthesis of candidate stereostructures of this compound was instrumental in confidently assigning both the relative and absolute stereochemistry of this unusual octaketide. nih.gov

The table below summarizes the efficiency of various total synthesis efforts for this compound and related compounds.

| Target Molecule | Number of Steps | Overall Yield (%) | Key Methodologies |

| This compound Diastereomers | 12 | 1.1 - 1.6 | Sonogashira coupling, Lindlar reduction |

| ent-Ascospiroketal A | 26 | 2.1 | Ring contraction rearrangement, Stille coupling |

| ent-Ascospiroketal B | 22 | 1.4 | Ring contraction rearrangement, Stille coupling |

| Ascospiroketal B | 21 | 1.3 | Epoxide rearrangement, lactonization, spiroketalization |

The development of these synthetic routes not only provides access to this compound for further biological study but also showcases the power and versatility of modern synthetic organic chemistry in solving complex molecular challenges. The focus on stereocontrol and efficiency continues to drive innovation in the field.

Research into the Biological Relevance and Potential of Ascospiroketal a

Rationale for Research Based on Potential Biological Activity

The impetus for scientific investigation into Ascospiroketal A stems primarily from its potential biological activity, a characteristic inferred from its novel and complex molecular architecture. acs.orgrsc.org Isolated from the marine-derived fungus Ascochyta salicorniae, this compound is a polyketide that features a unique tricyclic ring system previously unknown to science. rsc.orgjst.go.jp The distinctive structural features of natural products are often correlated with specific biological functions, and the novelty of the this compound framework suggested it could possess valuable properties. jst.go.jp

Marine microorganisms, including fungi, are recognized as a prolific source of structurally diverse and pharmacologically active metabolites. chim.it This context further supported the hypothesis that this compound could be biologically active. The compound's intricate structure, characterized by a tricyclic spiroketal core, presented a significant challenge and attraction for synthetic chemists, who seek to replicate such molecules in the laboratory to enable more extensive biological evaluation. jst.go.jpnih.govchemistryviews.orgbrittonsfu.com The total synthesis of this compound was pursued not only to confirm its proposed structure but also to provide material for studying its biological potential. acs.orgchemistryviews.org

Context within Bioactive Spiro-bis-Tetrahydrofuran Natural Products

This compound belongs to a broader class of natural products containing spirocyclic and tetrahydrofuran (B95107) (THF) motifs, which are hallmarks of many biologically significant molecules. acs.orgnih.govnih.gov Spirocyclic systems, where two rings are connected through a single shared atom, are found in numerous natural products that exhibit a wide spectrum of biological activities. acs.orgnih.gov The inclusion of a bis-tetrahydrofuran (bis-THF) element, or related structures, in this compound places it within a family of compounds known for their potent biological effects. chim.itnih.govrsc.org

For instance, 2,5-disubstituted tetrahydrofurans are the core skeleton of various oxasqualenoid natural products that demonstrate significant cytotoxicity against cancer cell lines. rsc.org Furthermore, the tetrahydrofuran ring is a crucial component in the design of potent protease inhibitors, including those effective against HIV. nih.gov The structural rigidity and specific stereochemistry of the spiro-bis-THF framework, as seen in related natural products like the cephalosporolides and penisporolides, are considered key to their bioactivity. chim.it The presence of this privileged structural framework in this compound provides a strong rationale for its investigation as a potentially bioactive compound.

Advanced Analytical and Spectroscopic Techniques in Ascospiroketal a Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy was the cornerstone for deciphering the molecular architecture of Ascospiroketal A. Initial studies successfully mapped out the connectivity and the relative stereochemistry of the molecule's core structure, but the configuration of its side chain remained unresolved. chim.it

The relative configuration of the complex tricyclic spiroketal core of this compound was established through a comprehensive analysis of various two-dimensional (2D) NMR experiments. chim.itresearchgate.net These techniques provide through-bond and through-space correlation data, which are essential for assembling the stereochemical puzzle.

COSY (Correlation Spectroscopy): This experiment identified the spin-spin coupling networks between adjacent protons (¹H-¹H correlations), revealing the proton connectivity within the individual ring systems and the side chain.

HSQC (Heteronuclear Single Quantum Coherence): By correlating proton signals directly to their attached carbon signals (¹H-¹³C one-bond correlations), HSQC spectroscopy allowed for the unambiguous assignment of carbons in the molecule's skeleton. chim.it

HMBC (Heteronuclear Multiple Bond Correlation): This technique was crucial for piecing together the entire carbon framework. It detects longer-range couplings between protons and carbons (typically 2-3 bonds distant), which connects the spin systems identified by COSY and establishes the links between different structural fragments, such as the attachment of the side chain to the tricyclic core. chim.it

NOE (Nuclear Overhauser Effect) Spectroscopy: NOESY (Nuclear Overhauser Effect Spectroscopy) experiments provided critical information about the spatial proximity of protons. Correlations in a NOESY spectrum indicate that protons are close to each other in space, regardless of whether they are directly bonded. This data was instrumental in determining the relative stereochemistry of the chiral centers within the rigid tricyclic part of this compound. chim.it

While these 2D NMR studies were successful in defining the relative configuration of the tricyclic system, they could not definitively establish the stereochemistry of the more flexible side chain. chim.it

The complete ¹H and ¹³C NMR spectral data of each of the four synthetic diastereomers were then meticulously compared with the NMR data obtained from the natural isolate of this compound. chim.itacs.org This comparative analysis revealed that the spectral data of one specific synthetic isomer, designated as compound 7 , was the closest match to the natural product. chim.it This powerful combination of synthesis and spectroscopic comparison allowed for the confident assignment of the previously undetermined relative stereochemistry of the side chain, thus completing the full structural elucidation of this compound. chim.itresearchgate.net

2D NMR Experiments (NOE, COSY, HMBC, HSQC) for Relative Stereochemistry

Optical Rotation for Absolute Configuration Determination

While NMR spectroscopy is excellent for determining relative stereochemistry, it cannot, on its own, typically distinguish between a molecule and its non-superimposable mirror image (enantiomer). To establish the absolute configuration of this compound, researchers utilized optical rotation measurements. chim.it

Optical rotation is a chiroptical property that measures the angle to which a chiral compound rotates the plane of polarized light. Each enantiomer of a chiral molecule will rotate light to an equal but opposite degree.

In the case of this compound, the specific rotation value of the naturally isolated compound was measured. This value was then compared to the specific rotation values measured for each of the four synthetically prepared diastereomers, whose absolute configurations were known based on the stereocontrolled synthesis. chim.itacs.org The comparison showed that the optical rotation of the synthetic isomer 7 not only matched the NMR data but also closely matched the optical rotation value of the natural this compound. chim.it This concordance provided conclusive evidence for the absolute configuration of the natural product, solidifying its complete stereochemical assignment. chim.itresearchgate.net

Future Directions and Research Perspectives for Ascospiroketal a

Strategic Development in Synthetic Methodology

The total synthesis of Ascospiroketal A has been a significant achievement, providing a foundation for future synthetic endeavors. nih.govnih.gov Initial strategies have successfully constructed the intricate tricyclic core of the molecule, a key structural feature. nih.govnih.govchim.it One notable approach involved a silver(I)-promoted tandem cascade cyclization, which efficiently assembled the core from a linear precursor. nih.govnih.gov Another strategy utilized a ring contraction rearrangement of a 10-membered lactone to form the spiroketal core. acs.orgnih.gov

Future efforts in synthetic methodology will likely concentrate on improving the efficiency and stereocontrol of these routes. The development of more concise and higher-yielding syntheses is crucial for producing sufficient quantities of this compound and its derivatives for extensive biological evaluation. chim.it Researchers are exploring alternative cyclization strategies and the use of novel catalysts to streamline the synthetic process. The ultimate goal is to develop a practical and scalable synthesis that can support further drug discovery and development efforts.

Advanced Investigations of Structure-Activity Relationships

With a viable synthetic route in hand, researchers can now systematically investigate the structure-activity relationships (SAR) of this compound. This involves synthesizing a library of analogues with modifications to various parts of the molecule, including the tricyclic core and the side chain. research-solution.com By comparing the biological activities of these derivatives, scientists can identify the key structural features responsible for the compound's therapeutic effects.

Preliminary investigations have already begun to explore the impact of structural modifications. For instance, the synthesis of diastereomers has provided initial insights into how stereochemistry influences activity. chim.itacs.orgnih.gov Future SAR studies will likely explore a wider range of modifications, such as altering the substituents on the tetrahydrofuran (B95107) rings, modifying the length and functionality of the side chain, and even creating hybrid molecules that combine features of this compound with other bioactive compounds.

A deeper understanding of the SAR will be instrumental in designing more potent and selective analogues of this compound. This knowledge could lead to the development of second-generation compounds with improved pharmacokinetic properties and reduced off-target effects.

Translational Research Opportunities in Preclinical Models

While early research has focused on the chemical synthesis of this compound, the next critical step is to evaluate its therapeutic potential in relevant preclinical models. nih.gov This "bench-to-bedside" approach is essential for translating basic scientific discoveries into clinical applications. nih.gov

Although the specific biological activities of this compound are not yet extensively detailed in publicly available literature, the general class of polyketides to which it belongs is known for a wide range of bioactivities. chim.it The unique structural features of this compound suggest it may interact with novel biological targets. rsc.org

Future preclinical studies will need to be conducted in well-validated in vitro and in vivo models of disease. nih.gov The choice of these models will be guided by the initial biological screening of this compound and its analogues. For example, if the compound shows promise as an anti-cancer agent, it would be tested in various cancer cell lines and in animal models of cancer. epdf.pub It is crucial to select models that accurately mimic the human disease state to ensure the translational relevance of the findings. nih.gov

These preclinical investigations will aim to establish the efficacy, and preliminary pharmacokinetic profiles of this compound and its optimized derivatives. nih.gov The data generated from these studies will be critical for determining whether to advance the most promising compounds into clinical trials. nih.gov

Q & A

Q. What are the primary methods for isolating and characterizing Ascospiroketal A from natural sources?

this compound is typically isolated using chromatographic techniques such as HPLC or flash column chromatography, followed by structural elucidation via NMR (1H, 13C, DEPT, HSQC, HMBC) and high-resolution mass spectrometry (HRMS) . Key challenges include distinguishing stereoisomers due to the compound’s spiroketal moiety; X-ray crystallography is often required for absolute configuration determination .

Q. How can researchers design experiments to validate the bioactivity of this compound in vitro?

Standard assays include cytotoxicity testing (e.g., MTT assay), antimicrobial susceptibility tests (MIC determination), or enzyme inhibition assays (e.g., kinase activity). Experimental controls must account for solvent interference (e.g., DMSO effects on cell viability) and include positive/negative controls. Dose-response curves and statistical validation (e.g., ANOVA with post-hoc tests) are critical for reproducibility .

Q. What are the common synthetic routes for this compound, and how do they address stereochemical challenges?

Total synthesis often employs spiroketalization strategies, leveraging protecting-group chemistry to control stereochemistry. For example, acid-catalyzed cyclization of polyol precursors can yield the spiroketal core, but regioselectivity must be optimized using kinetic vs. thermodynamic conditions . Retrosynthetic analysis and computational modeling (DFT calculations) aid in route design .

Advanced Research Questions

Q. How can contradictory data in existing studies on this compound’s mechanism of action be resolved?

Contradictions often arise from differences in experimental models (e.g., cell lines vs. primary cells) or assay conditions (e.g., oxygen levels in cytotoxicity studies). A systematic review of literature should categorize variables (e.g., IC50 values across studies) and apply meta-analysis tools to identify confounding factors . Follow-up studies should use orthogonal assays (e.g., CRISPR knockdowns to validate target engagement) .

Q. What strategies optimize the stability and bioavailability of this compound in preclinical studies?

Stability assays (e.g., plasma stability tests) identify degradation pathways, while formulation strategies like nanoencapsulation or prodrug design improve solubility. Pharmacokinetic studies in rodent models require LC-MS/MS for quantification, with attention to metabolites that may influence bioavailability .

Q. How can researchers reconcile discrepancies in NMR data for this compound derivatives reported in different databases?

Cross-validate spectral data using multiple solvents (CDCl3 vs. DMSO-d6) and temperature-controlled NMR to assess conformational flexibility. Collaborate with computational chemists to simulate NMR spectra of proposed structures and compare with experimental data .

Q. What advanced techniques are used to study the ecological role of this compound in its native organism?

Metabolomic profiling (LC-HRMS) of the host organism under stress conditions (e.g., pathogen challenge) can correlate this compound production with ecological triggers. Gene knockout studies (e.g., CRISPR-Cas9) or RNAi targeting biosynthetic gene clusters clarify its biological role .

Methodological Guidance

Q. How should a literature review on this compound prioritize studies with conflicting structural assignments?

Apply the CIP hierarchy (Cahn-Ingold-Prelog rules) to evaluate stereochemical claims and prioritize studies with crystallographic evidence. Use tools like SciFinder or Reaxys to map structural revisions over time, noting consensus in authoritative reviews .

Q. What statistical methods are appropriate for analyzing dose-dependent bioactivity data in this compound research?

Non-linear regression models (e.g., log-dose vs. response) calculate EC50/IC50 values, while outlier detection (Grubbs’ test) ensures data integrity. For multi-target effects, multivariate analysis (PCA or PLS-DA) identifies correlated bioactivity patterns .

Q. How can researchers design a robust experimental workflow for synthesizing this compound analogs?

Adopt a Design of Experiments (DoE) approach to vary reaction parameters (temperature, catalyst loading) and optimize yield/stereoselectivity. Use automated platforms (e.g., Chemspeed) for high-throughput screening of reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.